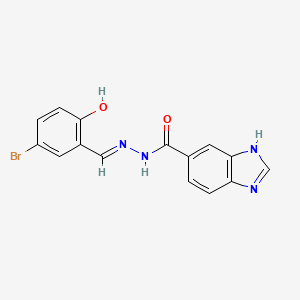
N'-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a hydrazone derivative known for its versatile applications in various fields of science. This compound is characterized by the presence of a benzimidazole ring, a bromine atom, and a hydroxybenzylidene group, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and recrystallized to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the reduced hydrazone derivative.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antibacterial, antifungal, and antitumor activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the synthesis of other complex organic compounds and materials.
Wirkmechanismus
The mechanism of action of N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activities. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its antibacterial or antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
- N’-(5-Bromo-2-hydroxybenzylidene)nicotinohydrazide
Uniqueness
N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific structural features, such as the presence of the benzimidazole ring and the bromine atom, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activities and different reactivity patterns due to these structural differences.
Eigenschaften
Molekularformel |
C15H11BrN4O2 |
|---|---|
Molekulargewicht |
359.18 g/mol |
IUPAC-Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H11BrN4O2/c16-11-2-4-14(21)10(5-11)7-19-20-15(22)9-1-3-12-13(6-9)18-8-17-12/h1-8,21H,(H,17,18)(H,20,22)/b19-7+ |
InChI-Schlüssel |
UIULPKZLAMZOQN-FBCYGCLPSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)NC=N2 |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)NN=CC3=C(C=CC(=C3)Br)O)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


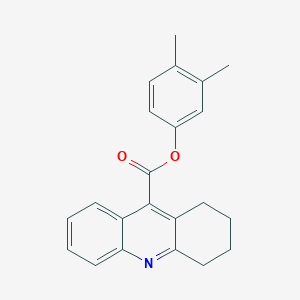
![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)
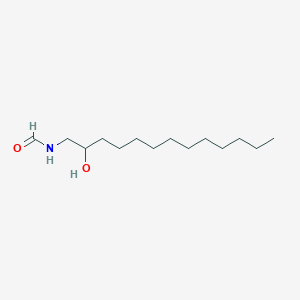
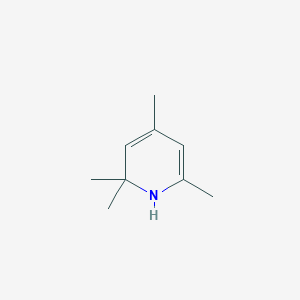
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)


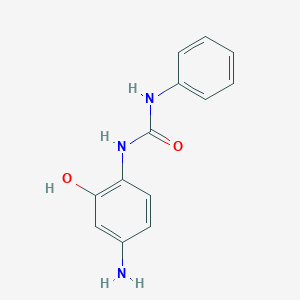
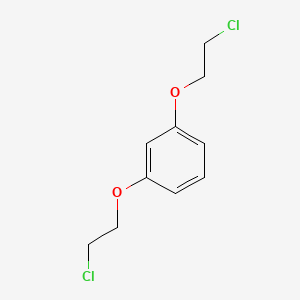
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)

